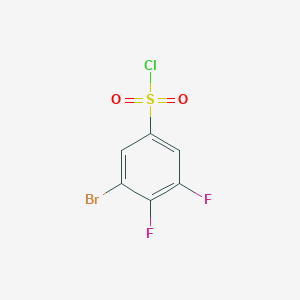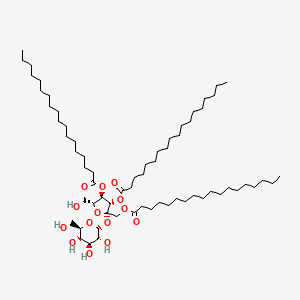
(2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and stearoyl esters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate involves multiple steps. The process typically starts with the preparation of the core tetrahydrofuran ring, followed by the introduction of hydroxyl groups and stearoyl esters. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as pH, temperature, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it serves as a probe for investigating cellular processes involving lipid metabolism. In medicine, this compound is explored for its potential therapeutic properties, particularly in the treatment of metabolic disorders. Additionally, it finds applications in the industry as a component in the formulation of specialized materials and products.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and stearoyl esters play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other stearoyl esters and hydroxylated tetrahydrofuran derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness: What sets (2S,3S,4R,5R)-5-(Hydroxymethyl)-2-((stearoyloxy)methyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3,4-diyl distearate apart is its unique combination of hydroxyl groups and stearoyl esters, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84066-95-5 |
|---|---|
Molecular Formula |
C66H124O14 |
Molecular Weight |
1141.7 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(hydroxymethyl)-3,4-di(octadecanoyloxy)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(69)75-54-66(80-65-62(74)61(73)60(72)55(52-67)76-65)64(78-59(71)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63(56(53-68)79-66)77-58(70)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,67-68,72-74H,4-54H2,1-3H3/t55-,56-,60-,61+,62-,63-,64+,65-,66+/m1/s1 |
InChI Key |
ZUSYHQYBTSANRA-JTMHJHMOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


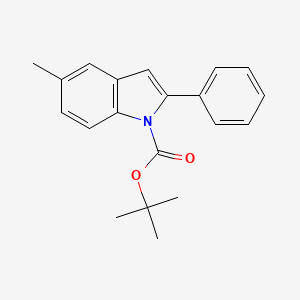
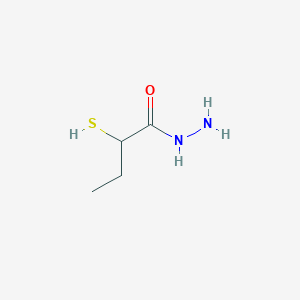
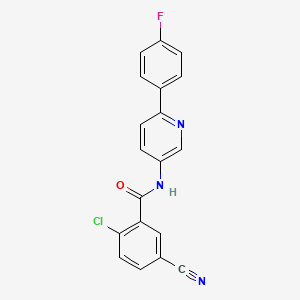
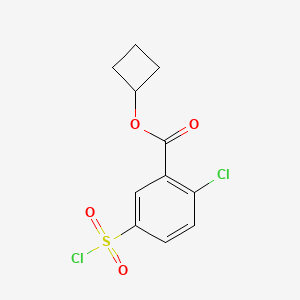

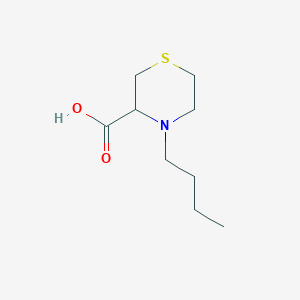
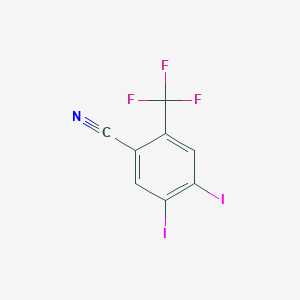
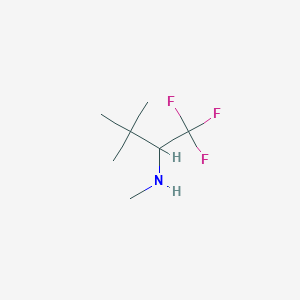


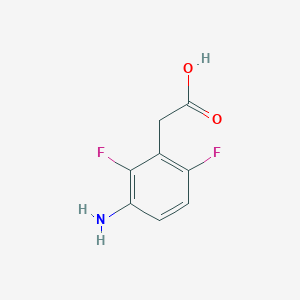
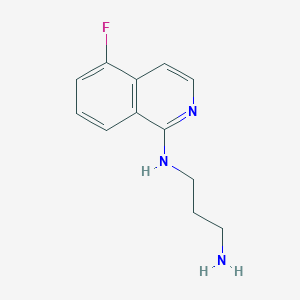
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
